

UMM-766: A Novel Nucleoside Inhibitor for Orthopoxvirus Infections

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The re-emergence of orthopoxvirus infections, most notably the global Mpox outbreak, has underscored the need for effective antiviral therapeutics. While existing medical countermeasures approved for smallpox have been utilized, concerns regarding their efficacy and the potential for resistance highlight the urgency in developing novel antiviral agents.

UMM-766, a proprietary small molecule developed by Merck, has emerged as a promising novel nucleoside inhibitor with potent and broad-spectrum activity against multiple orthopoxviruses.[1][2] This technical guide provides a comprehensive overview of UMM-766, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Chemical Identity: **UMM-766** is chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine. [3]

Mechanism of Action

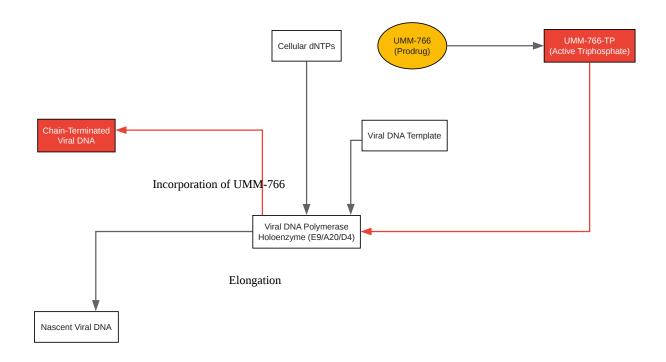
UMM-766 is a nucleoside analog that targets the orthopoxvirus DNA polymerase, an essential enzyme for viral replication.[1][4] Like other 2'-C-methylated nucleoside analogs, **UMM-766** is believed to function as a non-obligate chain terminator.[5][6]



Following uptake into the host cell, **UMM-766** is presumably phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[7][8]

The orthopoxvirus DNA polymerase is a holoenzyme composed of the catalytic subunit (E9 in Vaccinia virus), and a heterodimeric processivity factor consisting of the A20 and D4 proteins. [1][2] This complex is responsible for the processive synthesis of the viral genome.

Upon incorporation of the **UMM-766** monophosphate into the viral DNA, the presence of the 2'-C-methyl group is thought to sterically hinder the proper alignment of the next incoming nucleotide. This prevents the formation of a new phosphodiester bond, thereby terminating the elongation of the DNA chain and halting viral replication.[5][6]



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Caption: Proposed mechanism of action for UMM-766.

Data PresentationIn Vitro Efficacy and Cytotoxicity

UMM-766 has demonstrated potent antiviral activity against a range of orthopoxviruses in different cell lines. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized below.[9]

Virus	Cell Line	EC50 (μM)	CC50 (µM)	Selectivity Index (SI)
Vaccinia Virus (VACV)	RAW264.7	<1	>110	>110
Vaccinia Virus (VACV)	MRC-5	<1	>110	>110
Rabbitpox Virus (RPXV)	RAW264.7	<1	>110	>110
Rabbitpox Virus (RPXV)	MRC-5	3.7	>110	>29.7
Cowpox Virus (CPXV)	RAW264.7	2.17	>110	>50.7
Cowpox Virus (CPXV)	MRC-5	8.09	>30	>3.7

Data sourced from "Orally available nucleoside analog **UMM-766** provides protection in a murine model of orthopox disease".[9]

In Vivo Efficacy in a Murine Model

The efficacy of orally administered **UMM-766** was evaluated in a lethal BALB/c mouse model of Vaccinia Virus (VACV) infection.[9]



Treatment Group	Dose (mg/kg/day)	Survival Rate (%)	Median Survival (days)
Vehicle Control	0	0	8
UMM-766	1	10	8
UMM-766	3	30	8
UMM-766	10	80	-

Data from a severe disease model using 7-week-old mice challenged intranasally with 5.5 × 105 PFU of VACV. Treatment was administered orally for 7 days, starting 1 day post-infection. [9]

Experimental Protocols Synthesis of UMM-766 (7-fluoro-7-deaza-2'-C-methyladenosine)

The synthesis of **UMM-766** has been previously described in the literature (Eldrup AB, et al. 2004. J Med Chem 47:5284–5297). The general scheme for the synthesis of 7-deazapurine nucleoside analogs involves the coupling of a protected ribose or deoxyribose derivative with a 7-deazapurine base, followed by deprotection and any necessary modifications to the sugar or base moieties. For 7-fluoro-7-deaza-2'-C-methyladenosine, this would likely involve the use of a pre-fluorinated 7-deazapurine precursor and a 2'-C-methylated ribose derivative.

Note: The specific, detailed, step-by-step protocol for the synthesis of **UMM-766** is proprietary and not publicly available in the provided search results. The referenced publication provides methods for similar compounds that would serve as a basis for its synthesis by those skilled in the art of nucleoside chemistry.

In Vitro Antiviral Activity Assay (High-Content Imaging)

The antiviral activity of **UMM-766** was determined using a high-throughput, high-content image-based phenotypic assay.[9][10][11]

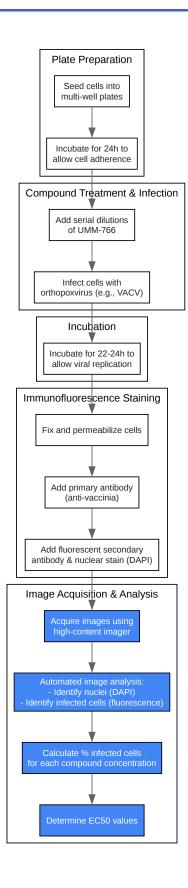


Objective: To quantify the inhibition of viral replication in cell culture by measuring the reduction in viral antigen-positive cells.

Materials:

- Cells: MRC-5 (human lung fibroblast) and RAW264.7 (mouse macrophage) cells.
- Viruses: Vaccinia Virus (VACV, Western Reserve strain), Rabbitpox Virus (RPXV, Utrecht strain), Cowpox Virus (CPXV, Brighton Red strain).
- Compound: UMM-766 dissolved in DMSO.
- Control Compound: ST-246.
- Primary Antibody: Rabbit anti-vaccinia virus antibody.
- Secondary Antibody: Fluorescently labeled anti-rabbit antibody.
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
- Cellular Stain: HCS CellMask™ Deep Red Stain.
- Assay Plates: 96-well or 384-well clear-bottom imaging plates.
- Instrumentation: High-content imaging system.





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Caption: Workflow for the high-content antiviral screening assay.



Procedure:

- Cell Seeding: Seed MRC-5 or RAW264.7 cells into 96- or 384-well imaging plates at a
 density that will result in a sub-confluent monolayer at the time of analysis. Incubate for 24
 hours.
- Compound Addition: Prepare serial dilutions of UMM-766 in cell culture medium. Add the
 compound dilutions to the appropriate wells. Include wells for vehicle control (DMSO) and a
 positive control (e.g., ST-246).
- Viral Infection: Infect the cells with the desired orthopoxvirus at a pre-determined multiplicity
 of infection (MOI) to achieve approximately 60-90% infection in the vehicle control wells.
- Incubation: Incubate the plates for a period that allows for robust viral antigen expression (e.g., 22-24 hours).
- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
 - Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with the primary anti-vaccinia virus antibody.
 - Wash the cells, then incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI.
- Image Acquisition and Analysis:
 - Acquire images of the wells using an automated high-content imaging system.
 - Use image analysis software to identify all cells (based on nuclear and/or cellular staining)
 and infected cells (based on the viral antigen fluorescence).
 - Calculate the percentage of infected cells for each compound concentration.



 Data Analysis: Plot the percentage of infection against the compound concentration and use a non-linear regression model to determine the EC50 value.

Cytotoxicity Assay

Objective: To determine the concentration of **UMM-766** that reduces cell viability by 50% (CC50).

Procedure: This assay is run in parallel with the antiviral assay but on uninfected cells. Cell viability can be assessed using various methods, such as MTS or resazurin-based assays, which measure metabolic activity. The procedure is similar to the antiviral assay, but without the virus infection step.

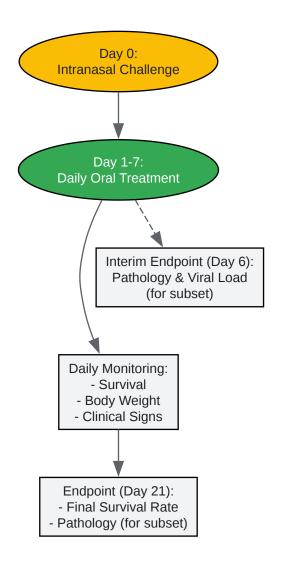
In Vivo Efficacy Study (Murine Intranasal Challenge Model)

Objective: To evaluate the in vivo efficacy of **UMM-766** in protecting mice from a lethal orthopoxvirus challenge.[9][12][13]

Materials:

- Animals: 6- to 11-week-old female BALB/c mice.
- Virus: Vaccinia Virus (VACV), Western Reserve strain (e.g., 5.5 × 105 PFU per mouse).
- Compound: **UMM-766** formulated for oral gavage (e.g., in saline or PBS).
- Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
- Administration Equipment: Micropipette for intranasal inoculation, oral gavage needles.





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Caption: Timeline for the in vivo efficacy study.

Procedure:

- Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
- Drug Tolerability Study (Preliminary): Before the efficacy study, administer different doses of UMM-766 (e.g., 1, 3, and 10 mg/kg) orally to a small group of mice for 7 days to ensure the doses are well-tolerated.
- Intranasal Challenge (Day 0):
 - Anesthetize mice using a consistent method (e.g., isoflurane inhalation).



- While anesthetized, hold the mouse in a supine position.
- \circ Administer a lethal dose of VACV (e.g., 5.5 × 105 PFU) in a small volume (e.g., 10-20 µL) into the nares using a micropipette, allowing the mouse to inhale the inoculum.
- Treatment (Days 1-7):
 - Beginning 24 hours after infection, administer UMM-766 or vehicle control orally once daily for 7 days.
 - For oral gavage, restrain the mouse firmly, insert the gavage needle gently into the esophagus, and administer the compound slowly.
- Monitoring (Daily until Day 21):
 - Record survival daily.
 - Measure the body weight of each mouse daily.
 - Observe for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy).
- Endpoints:
 - The primary endpoint is survival at Day 21 post-infection.
 - For mechanistic studies, a subset of animals may be euthanized at an earlier time point (e.g., Day 6) to collect tissues (lungs, nasal cavity) for virological (plaque assay or qPCR) and pathological (histopathology, immunohistochemistry) analysis.

Conclusion

UMM-766 is a promising novel nucleoside inhibitor with potent in vitro and in vivo activity against a broad range of orthopoxviruses. Its mechanism of action, targeting the viral DNA polymerase, is well-established for this class of compounds. The data presented in this guide demonstrate its potential as a therapeutic agent for the treatment of orthopoxvirus infections. Further preclinical and clinical development is warranted to fully elucidate its safety and efficacy profile in humans.



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